Home > Products > Screening Compounds P4303 > 3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide
3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide -

3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide

Catalog Number: EVT-5275713
CAS Number:
Molecular Formula: C20H23N3O4
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

Compound Description: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate serves as a crucial starting material in synthesizing novel bi-heterocyclic propanamides, specifically 3-({5-((2-amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides. These propanamides exhibit promising urease inhibitory activity and demonstrate low cytotoxicity, making them potential therapeutic agents.

Relevance: While Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate does not share the exact core structure of 3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide, it exemplifies the use of thiazole and oxadiazole moieties in constructing biologically active compounds. It highlights the importance of these heterocyclic systems in medicinal chemistry.

4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxyphenyl]methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone

Compound Description: This complex tri(1,3,4-oxadiazole) derivative serves as a precursor for synthesizing various trithioalkyl and trisulfone derivatives with potential biological activities.

Relevance: The compound shares the 1,3,4-oxadiazole moiety with 3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide. It highlights the versatility of the 1,3,4-oxadiazole scaffold in generating diverse compounds with potential biological applications.

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl- 1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound exemplifies the use of the 1,3,4-oxadiazole ring in combination with other heterocyclic systems, in this case, a triazole. The crystal structure analysis of this compound revealed detailed information about bond lengths, angles, and planarity within the molecule.

Relevance: The presence of the 1,3,4-oxadiazole ring links this compound structurally to 3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide. This compound emphasizes the structural diversity achievable by incorporating the 1,3,4-oxadiazole motif into different molecular frameworks.

1-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

Compound Description: This compound exists solely in its keto form in the solid state. Its crystal structure exhibits a flat conformation and a layer-type stacking pattern with alternating polar and non-polar regions.

Relevance: Though it features a thiadiazole instead of a furan ring, the structural similarity with 3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide lies in the presence of the 1,3,4-azole ring, an ethanone side chain, and a substituted aromatic ring. This highlights the importance of these structural elements in potentially influencing biological activity.

3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives

Compound Description: A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a–q) were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds incorporate piperidine, oxadiazole, and propanamide moieties, and their potential therapeutic relevance was assessed through acetylcholinesterase (AChE) inhibition and haemolytic activity studies.

Relevance: These derivatives showcase the exploration of 3-propanamide-substituted 1,3,4-oxadiazoles as potential drug candidates. While the specific substituents on the oxadiazole ring differ from 3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide, the shared propanamide-linked 1,3,4-oxadiazole core structure emphasizes the potential of this framework for biological activity, particularly in targeting neurological diseases.

2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro- [, , ]oxadiazol-3-yl)-phenyl)-acetamide

Compound Description: This compound represents an optimized, orally active CCK(2) antagonist derived from a novel achiral 1,3,4-benzotriazepine lead. It effectively inhibits gastrin-mediated gastric acid secretion in vivo while maintaining nanomolar affinity for human CCK(2) receptors and high selectivity over CCK(1) receptors.

Relevance: Although not directly structurally related to 3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide, it showcases the incorporation of a 1,2,4-oxadiazole moiety into a complex structure with specific biological activity. This example underscores the adaptability of the oxadiazole unit in pharmaceutical development, even within diverse chemical frameworks.

Properties

Product Name

3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide

IUPAC Name

3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H23N3O4/c1-13-11-17(14(2)26-13)20-23-22-19(27-20)8-7-18(24)21-10-9-15-5-4-6-16(12-15)25-3/h4-6,11-12H,7-10H2,1-3H3,(H,21,24)

InChI Key

YRUKYMMAICASJP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)CCC(=O)NCCC3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)CCC(=O)NCCC3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.